molecular formula C8H13NO5S B12302171 Methyridine sulfate CAS No. 71720-36-0

Methyridine sulfate

Katalognummer: B12302171
CAS-Nummer: 71720-36-0
Molekulargewicht: 235.26 g/mol
InChI-Schlüssel: PPJICNUNBYNPQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyridine sulfate is a chemical compound known for its anthelmintic properties, which means it is used to treat parasitic worm infections. It is particularly effective against nematodes, a type of parasitic worm. This compound is a derivative of pyridine and is known for its ability to produce a neuromuscular block similar to that of decamethonium .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyridine sulfate can be synthesized through various chemical reactions. One common method involves the reaction of 2-(2-methoxyethyl)pyridine with sulfuric acid to form the sulfate derivative. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Methyridine sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridine derivatives, while reduction can produce more reduced forms of methyridine .

Wirkmechanismus

Methyridine sulfate exerts its effects by acting as a cholinergic agonist on nematode muscle receptors. It produces a neuromuscular block by depolarizing the muscle cells, leading to paralysis of the parasites. This action is similar to that of acetylcholine and levamisole, but this compound has a selective action on specific receptor subtypes .

Eigenschaften

CAS-Nummer

71720-36-0

Molekularformel

C8H13NO5S

Molekulargewicht

235.26 g/mol

IUPAC-Name

2-(2-methoxyethyl)pyridine;sulfuric acid

InChI

InChI=1S/C8H11NO.H2O4S/c1-10-7-5-8-4-2-3-6-9-8;1-5(2,3)4/h2-4,6H,5,7H2,1H3;(H2,1,2,3,4)

InChI-Schlüssel

PPJICNUNBYNPQZ-UHFFFAOYSA-N

Kanonische SMILES

COCCC1=CC=CC=N1.OS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.